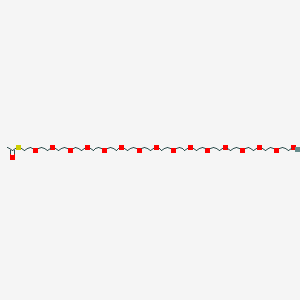

S-acetyl-PEG16-alcohol

Beschreibung

BenchChem offers high-quality S-acetyl-PEG16-alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about S-acetyl-PEG16-alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

S-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl] ethanethioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H68O17S/c1-34(36)52-33-32-51-31-30-50-29-28-49-27-26-48-25-24-47-23-22-46-21-20-45-19-18-44-17-16-43-15-14-42-13-12-41-11-10-40-9-8-39-7-6-38-5-4-37-3-2-35/h35H,2-33H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYFRLDBPKZJODL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H68O17S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

781.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

S-acetyl-PEG16-alcohol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the structure, chemical properties, and applications of S-acetyl-PEG16-alcohol, a bifunctional linker molecule increasingly utilized in the development of novel therapeutics, particularly in the field of targeted protein degradation. This document is intended for researchers, scientists, and drug development professionals.

Core Structure and Chemical Properties

S-acetyl-PEG16-alcohol is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. Its structure is characterized by a sixteen-unit PEG chain, which imparts hydrophilicity and favorable pharmacokinetic properties. The molecule is flanked by two key functional groups: a terminal S-acetyl group and a hydroxyl (-OH) group.

The S-acetyl group serves as a protected thiol. Under mild deprotection conditions, it can be converted to a reactive sulfhydryl (thiol) group, which can then be used for conjugation to various molecules, including electrophilic species. The terminal hydroxyl group offers a versatile handle for a range of chemical modifications, such as esterification or etherification, allowing for its attachment to ligands for target proteins or E3 ubiquitin ligases.[1][2] The extended PEG chain enhances the solubility of the resulting conjugate in aqueous media, a critical factor in drug development.[1][2]

Quantitative Data Summary

The key physicochemical properties of S-acetyl-PEG16-alcohol are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C34H68O17S | [2] |

| Molecular Weight | 780.96 g/mol | [3] |

| Purity | ≥95% | [2] |

| Appearance | To be determined (likely a white to off-white solid or viscous oil) | N/A |

| Storage Conditions | -20°C | [1][2] |

Experimental Protocols

The utility of S-acetyl-PEG16-alcohol lies in the independent reactivity of its terminal functional groups. Below are representative protocols for the manipulation of these groups.

Deprotection of the S-acetyl Group to a Thiol

This protocol describes the removal of the acetyl protecting group to generate a free thiol.

Materials:

-

S-acetyl-PEG16-alcohol

-

Hydroxylamine (B1172632) hydrochloride (NH2OH·HCl)

-

Phosphate buffered saline (PBS), pH 7.4

-

Organic solvent (e.g., Dichloromethane (B109758) or Dimethylformamide)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

Procedure:

-

Dissolve S-acetyl-PEG16-alcohol in a suitable organic solvent.

-

Prepare a solution of hydroxylamine hydrochloride in PBS.

-

Add the hydroxylamine solution to the solution of the PEG linker.

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, perform an aqueous workup by extracting the mixture with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the thiol-functionalized PEG16-alcohol.

Esterification of the Hydroxyl Group with a Carboxylic Acid

This protocol outlines the coupling of the terminal alcohol of S-acetyl-PEG16-alcohol to a carboxylic acid-containing molecule, a common step in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Materials:

-

S-acetyl-PEG16-alcohol

-

Carboxylic acid-functionalized molecule (e.g., a ligand for a target protein or E3 ligase)

-

Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent (e.g., HATU)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolve the carboxylic acid-functionalized molecule and a catalytic amount of DMAP in anhydrous DCM or DMF under an inert atmosphere (e.g., nitrogen or argon).

-

Add S-acetyl-PEG16-alcohol to the solution.

-

In a separate flask, dissolve DCC in anhydrous DCM or DMF.

-

Slowly add the DCC solution to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired ester conjugate.

Application in Targeted Protein Degradation: PROTACs

S-acetyl-PEG16-alcohol is a valuable tool in the construction of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the target protein.[3][4][5] The S-acetyl-PEG16-alcohol serves as the linker component, connecting the target protein ligand to the E3 ligase ligand.

Logical Workflow for PROTAC Synthesis and Action

The following diagram illustrates the general workflow for the synthesis of a PROTAC using S-acetyl-PEG16-alcohol and its subsequent mechanism of action.

Caption: Workflow of PROTAC synthesis using S-acetyl-PEG16-alcohol and its mechanism of action.

Signaling Pathway: Targeted Protein Degradation via the Ubiquitin-Proteasome System

The signaling pathway hijacked by PROTACs is the cell's own protein degradation machinery. The following diagram details this process.

Caption: PROTAC-mediated targeted protein degradation pathway.

References

The Pivotal Role of the PEG16 Spacer in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of advanced biotherapeutics, the linker technology employed in bioconjugation is a critical determinant of the efficacy, safety, and pharmacokinetic profile of the resulting conjugate. Among the diverse array of chemical linkers, polyethylene (B3416737) glycol (PEG) spacers have become a cornerstone, with the 16-unit PEG (PEG16) spacer offering a compelling balance of properties for a wide range of applications, including antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This in-depth technical guide explores the multifaceted role of the PEG16 spacer, providing a comprehensive overview of its physicochemical properties, impact on bioconjugate performance, and detailed experimental protocols for its implementation.

Introduction: The Significance of Linker Technology

Bioconjugation, the covalent linking of two or more molecules to create a construct with combined functionalities, has revolutionized drug development. In targeted therapies like ADCs, a highly potent cytotoxic drug is linked to a monoclonal antibody that specifically targets cancer cells.[1] Similarly, PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation.[2] The success of these modalities is profoundly influenced by the linker connecting the functional moieties. An ideal linker must be stable in circulation, ensure efficient release of the payload at the target site (for cleavable linkers), and favorably modulate the overall properties of the bioconjugate.[1]

PEG linkers, composed of repeating ethylene (B1197577) glycol units, have emerged as a preferred choice due to their unique combination of hydrophilicity, biocompatibility, and tunable length.[2][3] The PEG16 spacer, with its defined length and physicochemical characteristics, offers a versatile platform for optimizing bioconjugate design.

Core Functions and Advantages of the PEG16 Spacer

The incorporation of a PEG16 spacer into a bioconjugate imparts several critical advantages that address common challenges in drug development:

-

Enhanced Hydrophilicity and Solubility: Many potent therapeutic payloads are hydrophobic, leading to a propensity for aggregation, which can diminish efficacy and trigger an immune response.[4] The hydrophilic nature of the PEG16 spacer significantly improves the overall water solubility of the bioconjugate, mitigating aggregation and facilitating formulation and administration.[2][5]

-

Improved Pharmacokinetics: PEGylation, the attachment of PEG chains, increases the hydrodynamic radius of the bioconjugate.[6] This increased size reduces renal clearance, leading to a prolonged circulation half-life.[1][7] The extended exposure can result in greater accumulation of the therapeutic at the target site, enhancing its efficacy.[6]

-

Reduced Immunogenicity and Enhanced Stability: The PEG16 spacer can form a protective hydration shell around the bioconjugate, "shielding" it from the immune system and proteolytic enzymes.[6] This can reduce the immunogenicity of the payload or other components and enhance the stability of the conjugate in biological fluids.[3]

-

Optimal Spacing and Minimized Steric Hindrance: The defined length of the PEG16 spacer provides crucial spatial separation between the conjugated molecules. This is vital for preserving the biological activity of proteins or antibodies by preventing the payload from interfering with their binding sites.[8][9] In PROTACs, the linker length is critical for enabling the formation of a productive ternary complex between the target protein and the E3 ligase.[10]

Quantitative Impact of PEG Spacer Length on Bioconjugate Performance

The length of the PEG spacer is a critical parameter that must be optimized for each specific bioconjugate. The following tables summarize quantitative and qualitative data from various studies, comparing key performance metrics across different PEG linker lengths.

Table 1: Quantitative Comparison of ADC Performance by PEG Linker Length

| PEG Linker Length | In Vitro Cytotoxicity (IC50) | Plasma Half-Life (t1/2) | In Vivo Efficacy (Tumor Growth Inhibition) | Reference |

| PEG2 | Potent | Shorter | Moderate | [11] |

| PEG4 | Potent | Increased | Improved | [11] |

| PEG8 | Slightly Reduced Potency | Significantly Increased | Significantly Improved | [6] |

| PEG12 | Moderately Reduced Potency | Further Increased | Potentially Optimized | [6] |

| PEG18/PEG24 | Further Reduced Potency | Longest | May Plateau or Decrease | [6][12] |

Note: The specific values for IC50, half-life, and tumor growth inhibition are highly dependent on the antibody, payload, and tumor model used. This table represents general trends observed in preclinical studies.

Table 2: Qualitative Comparison of Different PEG Linker Length Categories

| Feature | Short PEG Linkers (e.g., PEG2, PEG4) | Medium PEG Linkers (e.g., PEG8, PEG12, PEG16) | Long PEG Linkers (e.g., PEG24 and above) |

| Solubility Enhancement | Moderate | Good | Excellent |

| Pharmacokinetics (Half-life) | Modest Improvement | Significant Improvement | Maximum Improvement |

| In Vitro Potency | High | Moderate | Potentially Lower |

| In Vivo Efficacy | Good | Often Optimal | May decrease due to reduced potency |

| Steric Hindrance | Low | Moderate | High |

| Flexibility | Moderate | Good | High |

Experimental Protocols for Bioconjugation with PEG16 Spacers

Detailed methodologies are crucial for the successful synthesis and characterization of bioconjugates. The following are detailed protocols for common bioconjugation techniques using heterobifunctional PEG16 linkers.

Protocol 1: Amine-to-Thiol Crosslinking using NHS-Ester-PEG16-Maleimide

This protocol describes the conjugation of a protein with available primary amines (e.g., lysine (B10760008) residues) to a molecule with a free sulfhydryl group using an NHS-Ester-PEG16-Maleimide linker.

Materials:

-

Protein-NH2 (e.g., antibody) in amine-free buffer (e.g., PBS, pH 7.2-7.5)

-

Molecule-SH (e.g., thiol-containing payload)

-

NHS-Ester-PEG16-Maleimide

-

Anhydrous DMSO or DMF

-

Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or cysteine)

-

Desalting column (e.g., Sephadex G-25)

-

Conjugation Buffer (e.g., PBS with EDTA, pH 6.5-7.5)

Procedure:

Step 1: Preparation of Maleimide-PEG16-Protein

-

Equilibrate the vial of NHS-Ester-PEG16-Maleimide to room temperature before opening.

-

Immediately before use, prepare a 10-20 mM stock solution of the linker in anhydrous DMSO or DMF.

-

Add the linker stock solution to the protein solution at a molar ratio of 5-20 fold excess of linker to protein. The optimal ratio should be determined empirically.

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

-

Quench the reaction by adding a small volume of 1 M Tris-HCl, pH 8.0 to react with any unreacted NHS ester.

-

Remove the excess, unreacted linker using a desalting column equilibrated with Conjugation Buffer.

Step 2: Conjugation of Molecule-SH to Maleimide-PEG16-Protein

-

Immediately add the Molecule-SH to the desalted Maleimide-PEG16-Protein solution. A 1.5 to 5-fold molar excess of the sulfhydryl-containing molecule is recommended.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C under gentle agitation.

-

To quench the reaction, a sulfhydryl-containing reagent like cysteine or 2-mercaptoethanol (B42355) can be added.

-

Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable purification method to remove unreacted components.[13][]

Characterization:

-

Analyze the final conjugate by SDS-PAGE to observe the shift in molecular weight.[15]

-

Assess the purity and aggregation of the conjugate by SEC-HPLC.[][15]

-

Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.

Protocol 2: Copper-Free Click Chemistry using DBCO-PEG16-NHS Ester

This protocol outlines the conjugation of an azide-containing molecule to a protein with available primary amines using a DBCO-PEG16-NHS Ester linker.

Materials:

-

Protein-NH2 in amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Azide-containing molecule

-

DBCO-PEG16-NHS Ester

-

Anhydrous DMSO or DMF

-

Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column

Procedure:

Step 1: Labeling of Protein with DBCO-PEG16-NHS Ester

-

Equilibrate the vial of DBCO-PEG16-NHS Ester to room temperature.

-

Prepare a 10 mM stock solution of the linker in DMSO or DMF immediately before use.

-

Add the linker stock solution to the protein solution (typically 5-20 fold molar excess).

-

Incubate for 30-60 minutes at room temperature.

-

Quench the reaction by adding a small volume of 1 M Tris-HCl, pH 8.0.

-

Remove excess, unreacted DBCO-PEG16-NHS Ester using a desalting column equilibrated with PBS, pH 7.4.

Step 2: Click Reaction

-

Add the azide-containing molecule to the purified DBCO-labeled protein. A 5- to 10-fold molar excess of the azide (B81097) molecule is recommended.

-

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.

-

Purify the final conjugate using SEC or another appropriate chromatographic method to remove the excess azide-containing molecule.

Characterization:

Visualization of Key Processes

The following diagrams, created using Graphviz (DOT language), illustrate the fundamental concepts discussed in this guide.

Conclusion

The PEG16 spacer represents a versatile and powerful tool in the design and development of advanced bioconjugates. Its ability to enhance solubility, improve pharmacokinetic profiles, and provide optimal spatial separation between conjugated moieties makes it a valuable component in the construction of ADCs, PROTACs, and other targeted therapeutics. The choice of linker length is a critical consideration that requires empirical validation for each specific application. By leveraging the principles and protocols outlined in this guide, researchers can rationally design and synthesize more effective and safer bioconjugates, ultimately accelerating the development of next-generation therapies.

References

- 1. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. precisepeg.com [precisepeg.com]

- 4. purepeg.com [purepeg.com]

- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 6. benchchem.com [benchchem.com]

- 7. PEGylation of Antibody Fragments to Improve Pharmacodynamics and Pharmacokinetics | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. Effect of poly(ethylene glycol) (PEG) spacers on the conformational properties of small peptides: a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. books.rsc.org [books.rsc.org]

- 12. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. PEGylated Human Serum Albumin: Review of PEGylation, Purification and Characterization Methods - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of S-acetyl-PEG16-alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-acetyl-PEG16-alcohol is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker of significant interest in the development of advanced drug delivery systems, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a 16-unit PEG chain, conferring hydrophilicity, a terminal alcohol for further conjugation, and a protected thiol in the form of a thioester. The utility of this linker is critically dependent on its behavior in aqueous environments, specifically its solubility and the stability of the thioester bond. This technical guide provides an in-depth analysis of these properties, offering both theoretical understanding and practical experimental protocols for their evaluation. While specific quantitative data for S-acetyl-PEG16-alcohol is not extensively published, this guide extrapolates from the known behavior of polyethylene glycols and thioester-containing molecules to provide a robust framework for its use.

I. Solubility in Aqueous Buffers

The solubility of S-acetyl-PEG16-alcohol in aqueous buffers is largely dictated by the long polyethylene glycol chain. PEG is well-known for its excellent water solubility, which arises from the ability of the ether oxygens to hydrogen bond with water molecules.[1][2]

Expected Solubility Characteristics

The presence of the 16-unit PEG chain is expected to render S-acetyl-PEG16-alcohol highly soluble in a variety of common aqueous buffers, such as phosphate-buffered saline (PBS) and Tris-based buffers.[2][3] While liquid polyethylene glycols are miscible with water in any ratio, solid PEGs have a defined, though generally high, solubility.[3] The solubility is also influenced by temperature, with solubility generally increasing at higher temperatures.[3]

Table 1: Expected Qualitative Solubility of S-acetyl-PEG16-alcohol in Common Aqueous Buffers

| Buffer System | pH Range | Expected Solubility | Rationale |

| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | High | The hydrophilic PEG chain dominates the molecule's properties, leading to excellent aqueous solubility. |

| Tris-HCl | 7.0 - 8.5 | High | Similar to PBS, the PEG chain's interaction with water is the primary driver of solubility. |

| Acetate Buffer | 4.0 - 5.5 | High | The molecule is not expected to have ionizable groups in this pH range that would significantly alter its high intrinsic solubility. |

II. Stability in Aqueous Buffers

The stability of S-acetyl-PEG16-alcohol in aqueous solution is primarily a function of the hydrolysis of the thioester bond. Thioesters are generally more susceptible to hydrolysis than their ester counterparts, and the rate of this hydrolysis is highly dependent on pH.

Thioester Hydrolysis: Mechanisms and Influencing Factors

Thioester hydrolysis can be catalyzed by both acid and base.[4][5] However, under physiologically relevant neutral to slightly alkaline conditions, base-catalyzed hydrolysis is the more significant degradation pathway. This involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the thioester.

Caption: Base-catalyzed hydrolysis of a thioester.

In addition to hydrolysis, thioesters can undergo transthioesterification in the presence of other thiol-containing molecules, such as cysteine or glutathione, which are present in biological systems.[6][7] This reaction involves the attack of a thiolate anion on the thioester, leading to the formation of a new thioester.

Expected Stability Profile

At neutral pH, thioesters are relatively stable with long half-lives. For instance, the half-life for the hydrolysis of S-methyl thioacetate (B1230152) at pH 7 and 23°C is reported to be 155 days.[5][6][7] However, as the pH increases, the rate of hydrolysis accelerates significantly due to the increased concentration of hydroxide ions.[8][9] In acidic conditions, hydrolysis is also possible but generally occurs at a slower rate compared to strongly alkaline conditions.

Table 2: Expected Stability of S-acetyl-PEG16-alcohol Thioester Bond in Aqueous Buffers

| pH Range | Condition | Expected Stability | Predominant Degradation Pathway |

| 3.0 - 5.0 | Acidic | Relatively Stable | Acid-catalyzed hydrolysis (slow) |

| 6.5 - 7.5 | Neutral | Stable | pH-independent hydrolysis (very slow) |

| > 8.0 | Alkaline | Unstable | Base-catalyzed hydrolysis (rate increases with pH) |

| Neutral (with thiols) | Biological Mimic | Potentially Unstable | Transthioesterification |

III. Experimental Protocols

To obtain precise quantitative data for S-acetyl-PEG16-alcohol, the following experimental protocols are recommended.

Protocol 1: Determination of Aqueous Solubility via Shake-Flask Method

This method determines the thermodynamic solubility of a compound in a given buffer.[10][11][12][13][14]

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of S-acetyl-PEG16-alcohol to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a sealed vial. The presence of undissolved solid is essential.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[10]

-

Separation of Solid and Liquid Phases: Centrifuge the suspension at high speed to pellet the undissolved solid. Carefully collect the supernatant, ensuring no solid particles are transferred. Alternatively, filter the suspension using a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Analyze the concentration of S-acetyl-PEG16-alcohol in the clear supernatant using a validated analytical method. Given that S-acetyl-PEG16-alcohol lacks a strong chromophore, High-Performance Liquid Chromatography (HPLC) with a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is recommended.[15][16] Alternatively, LC-MS can be used.

-

Data Analysis: The measured concentration represents the solubility of the compound in the tested buffer at the specified temperature.

Caption: Workflow for solubility determination.

Protocol 2: Stability Assessment via HPLC-Based Forced Degradation Study

This protocol evaluates the stability of S-acetyl-PEG16-alcohol under various stress conditions to identify degradation pathways and kinetics.[17][18][19][20][21][22][23][24]

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of S-acetyl-PEG16-alcohol of known concentration in a suitable solvent (e.g., acetonitrile (B52724) or DMSO).

-

Stress Conditions:

-

Hydrolytic Stability: Dilute the stock solution into various aqueous buffers covering a range of pH values (e.g., pH 3, 5, 7.4, 9). Incubate these solutions at a controlled temperature (e.g., 37°C or 50°C).

-

Oxidative Stability: Treat a solution of the compound with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).[21]

-

Photostability: Expose a solution of the compound to a controlled light source as per ICH Q1B guidelines. A control sample should be kept in the dark.

-

-

Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots from each stress condition. Quench any ongoing reaction if necessary (e.g., by neutralizing pH or adding an antioxidant).

-

HPLC Analysis: Analyze the samples using a stability-indicating HPLC method. This method must be capable of separating the intact S-acetyl-PEG16-alcohol from all potential degradation products. A reversed-phase C18 column with a gradient elution of water and acetonitrile is a common starting point. Detection can be performed as described in Protocol 1.

-

Data Analysis:

-

Plot the percentage of the remaining S-acetyl-PEG16-alcohol against time for each condition.

-

Determine the degradation rate constant (k) and the half-life (t₁/₂) by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).

-

Identify and, if possible, characterize any major degradation products using techniques like LC-MS.

-

Caption: Workflow for stability assessment.

IV. Conclusion

S-acetyl-PEG16-alcohol is anticipated to exhibit high aqueous solubility across a range of physiologically relevant buffers due to its PEG backbone. The chemical stability is primarily governed by the thioester linkage, which is expected to be stable at neutral pH but susceptible to hydrolysis under alkaline conditions and potentially to transthioesterification in the presence of biological thiols. For researchers and drug development professionals, it is imperative to experimentally verify these properties under the specific conditions of their intended application. The protocols provided in this guide offer a robust framework for conducting such evaluations, enabling the informed and effective use of S-acetyl-PEG16-alcohol in the development of novel therapeutics.

References

- 1. On the origin of the extremely different solubilities of polyethers in water - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Polyethylene glycol derivatives [m.chemicalbook.com]

- 4. Figure 7 . \mathrm{P} 28 (page 710 ) gives the pH-rate profile for the hy.. [askfilo.com]

- 5. The relative rates of thiol-thioester exchange and hydrolysis for alkyl and aryl thioalkanoates in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Biocompatibility and Physiological Thiolytic Degradability of Radically Made Thioester-Functional Copolymers: Opportunities for Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. quora.com [quora.com]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 13. bioassaysys.com [bioassaysys.com]

- 14. enamine.net [enamine.net]

- 15. tools.thermofisher.com [tools.thermofisher.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. onyxipca.com [onyxipca.com]

- 18. biopharminternational.com [biopharminternational.com]

- 19. globalresearchonline.net [globalresearchonline.net]

- 20. ijtsrd.com [ijtsrd.com]

- 21. asianjpr.com [asianjpr.com]

- 22. Development of Stability-Indicating HPLC Methods [rsc.org]

- 23. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]

- 24. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to Thiol-Reactive PEG Linkers for Protein Modification

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of thiol-reactive polyethylene (B3416737) glycol (PEG) linkers, essential tools for the precise modification of proteins. The covalent attachment of PEG chains, or PEGylation, is a widely utilized strategy in biopharmaceutical development to enhance the therapeutic properties of proteins, including their stability, solubility, and circulatory half-life, while reducing immunogenicity.[1][] Thiol-reactive PEGylation, which targets the sulfhydryl groups of cysteine residues, offers a high degree of site-specificity, a crucial factor in preserving the biological activity of the modified protein.[3][4]

Core Concepts of Thiol-Reactive PEGylation

Thiol-reactive PEG linkers are equipped with functional groups that selectively form covalent bonds with the sulfhydryl (-SH) group of cysteine residues on a protein.[5] Cysteine is a relatively rare amino acid in proteins, and its free sulfhydryl group (not involved in a disulfide bond) provides a unique target for modification.[3] In cases where a native free cysteine is not available at the desired modification site, site-directed mutagenesis can be employed to introduce a cysteine residue.[6][7]

The primary advantages of thiol-reactive PEGylation include:

-

Site-Specificity: By targeting specific cysteine residues, the modification can be directed to regions of the protein that do not interfere with its biological activity.[3]

-

Stable Linkage: The covalent bonds formed are generally stable under physiological conditions, ensuring the PEG chain remains attached to the protein.[5]

-

Controlled Stoichiometry: The number of PEG chains attached to a protein can be controlled by the number of available cysteine residues.

Major Classes of Thiol-Reactive PEG Linkers

Several classes of thiol-reactive functional groups are commonly used in PEG linkers, each with distinct reaction mechanisms, kinetics, and stability profiles. The choice of linker depends on the specific application and the properties of the protein being modified.

Maleimide-PEG

Maleimide-activated PEGs are the most widely used thiol-reactive linkers due to their high reactivity and specificity for thiols at physiological pH.[8][9] The reaction proceeds via a Michael addition mechanism, forming a stable thioether bond.[9]

Reaction Mechanism:

Vinyl Sulfone-PEG

Vinyl sulfone-activated PEGs also react with thiols via a Michael addition, forming a highly stable thioether linkage.[5] The reaction rate is generally slower than that of maleimides, which can be advantageous for controlling the conjugation process.[5]

Reaction Mechanism:

Pyridyl Disulfide-PEG

Pyridyl disulfide-activated PEGs react with thiols through a thiol-disulfide exchange mechanism, resulting in a disulfide bond between the PEG and the protein.[10] This linkage is cleavable by reducing agents, which can be a desirable feature for certain drug delivery applications.

Reaction Mechanism:

Iodoacetyl-PEG and Bromoacetyl-PEG

Haloacetyl-activated PEGs react with thiols via nucleophilic substitution to form a stable thioether bond. These reagents are highly reactive but can also exhibit some reactivity towards other nucleophilic amino acid side chains, such as histidine and methionine, at higher pH.

Quantitative Comparison of Thiol-Reactive PEG Linkers

The selection of an appropriate thiol-reactive PEG linker is a critical step in the design of a PEGylation strategy. The following table summarizes key quantitative parameters for the most common linker types.

| Linker Type | Reaction Mechanism | Optimal pH Range | Reaction Time | Linkage Stability | Key Considerations |

| Maleimide | Michael Addition | 6.5 - 7.5[11] | 1 - 2 hours[5] | Thioether (prone to retro-Michael addition and hydrolysis)[5][12] | High reactivity and specificity. The resulting succinimide (B58015) ring can undergo hydrolysis, and the thioether bond is susceptible to exchange with other thiols.[5][12] |

| Vinyl Sulfone | Michael Addition | 8.0 - 9.0[10] | Slower than maleimide[5] | Thioether (highly stable)[5] | Forms a very stable, irreversible bond. Slower reaction kinetics can be beneficial for process control.[5] |

| Pyridyl Disulfide | Thiol-Disulfide Exchange | ~7.5 | Rapid | Disulfide (cleavable) | The resulting disulfide bond can be cleaved by reducing agents, which is useful for prodrug strategies. |

| Iodoacetyl/Bromoacetyl | Nucleophilic Substitution | 7.0 - 8.0 | Variable | Thioether (stable) | Highly reactive, but may show some off-target reactivity at higher pH. |

Experimental Protocols

General Workflow for Protein PEGylation

The successful PEGylation of a protein involves a series of well-defined steps, from initial protein preparation to the final characterization of the conjugate.

Detailed Protocol for Site-Specific PEGylation with PEG-Maleimide

This protocol outlines a general procedure for the site-specific PEGylation of a protein with an engineered cysteine residue using a PEG-maleimide reagent.[9][13]

Materials:

-

Cysteine-engineered protein

-

PEG-Maleimide

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0, containing 1 mM EDTA

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching Reagent: L-cysteine or β-mercaptoethanol

-

Purification column (e.g., size-exclusion or ion-exchange chromatography)

Procedure:

-

Protein Preparation:

-

Dissolve the cysteine-engineered protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

If the cysteine residue is oxidized or part of a disulfide bond, add a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature to reduce the disulfide bond. Remove excess TCEP using a desalting column.

-

-

PEGylation Reaction:

-

Dissolve the PEG-maleimide in the reaction buffer to create a stock solution.

-

Add the PEG-maleimide stock solution to the protein solution at a 10- to 20-fold molar excess.[9]

-

Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring. The reaction can also be performed overnight at 4°C.[9]

-

-

Quenching the Reaction:

-

Add a 100-fold molar excess of a quenching reagent (e.g., L-cysteine) to the reaction mixture to consume any unreacted PEG-maleimide.

-

Incubate for 30 minutes at room temperature.

-

-

Purification of the PEGylated Protein:

-

Purify the PEGylated protein from unreacted PEG, protein, and quenching reagent using an appropriate chromatography technique.[14][15]

-

Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. Effective for removing unreacted PEG and smaller molecules.

-

Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge. Can be used to separate PEGylated isomers and unreacted protein.[14]

-

-

-

Characterization of the PEGylated Protein:

-

Confirm the successful PEGylation and determine the degree of modification using techniques such as:

-

SDS-PAGE: PEGylated proteins will show a significant increase in apparent molecular weight.

-

Mass Spectrometry (MS): Provides an accurate mass of the conjugate, confirming the number of attached PEG chains.[16][17]

-

HPLC: Can be used to assess the purity of the conjugate and separate different PEGylated species.

-

-

Application Spotlight: Antibody-Drug Conjugate (ADC) Development

Thiol-reactive PEG linkers are instrumental in the development of antibody-drug conjugates (ADCs), a powerful class of targeted therapeutics.[][18] In this application, a potent cytotoxic drug is attached to a monoclonal antibody (mAb) via a linker, directing the drug specifically to cancer cells. Site-specific conjugation using thiol-reactive PEG linkers is crucial for producing homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which leads to improved efficacy and safety profiles.[19][20]

Experimental Workflow for ADC Development using Thiol-Reactive PEG Linkers

Conclusion

Thiol-reactive PEG linkers are indispensable tools in modern protein chemistry and drug development. Their ability to facilitate site-specific modification of proteins with polyethylene glycol offers a powerful strategy to enhance the therapeutic potential of biopharmaceuticals. The choice of a specific thiol-reactive linker should be carefully considered based on the desired reaction kinetics, linkage stability, and the specific requirements of the application. With a thorough understanding of the principles and methodologies outlined in this guide, researchers can effectively leverage thiol-reactive PEGylation to advance their scientific and therapeutic goals.

References

- 1. Frontiers | Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Site-Specific PEGylation of Engineered Cysteine Analogs of Recombinant Human Granulocyte-Macrophage Colony-Stimulating Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Use of site-directed mutagenesis to enhance the epitope-shielding effect of covalent modification of proteins with polyethylene glycol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medium.com [medium.com]

- 9. broadpharm.com [broadpharm.com]

- 10. devtoolsdaily.com [devtoolsdaily.com]

- 11. Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. enovatia.com [enovatia.com]

- 15. sinobiological.com [sinobiological.com]

- 16. walshmedicalmedia.com [walshmedicalmedia.com]

- 17. Investigation of Antibody-Drug Conjugates by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Quantitative display of the redox status of proteins with maleimide-polyethylene glycol tagging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Site-specific antibody-drug conjugation through an engineered glycotransferase and a chemically reactive sugar - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to PEGylation with S-acetyl-PEG16-alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies for PEGylation utilizing S-acetyl-PEG16-alcohol. This reagent is a discrete polyethylene (B3416737) glycol (PEG) linker designed for the strategic modification of biomolecules through a protected thiol functionality. This guide will cover the fundamental chemistry, detailed experimental protocols, quantitative data analysis, and the logical workflows involved in a successful PEGylation strategy.

Introduction to PEGylation and S-acetyl-PEG16-alcohol

PEGylation is the process of covalently attaching polyethylene glycol chains to molecules such as proteins, peptides, and small drugs. This modification can significantly enhance the therapeutic properties of these molecules by increasing their hydrodynamic size, which in turn can lead to a longer circulatory half-life, improved stability, reduced immunogenicity, and enhanced solubility.[1][2]

S-acetyl-PEG16-alcohol is a heterobifunctional PEG linker. It possesses two key functional groups: a thioacetyl group (-S-C(O)CH₃) and a primary alcohol (-OH). The thioacetyl group serves as a protected thiol, which can be deprotected under specific conditions to reveal a reactive sulfhydryl (-SH) group.[3][4] This thiol group can then be used for covalent attachment to biomolecules through thiol-specific chemistries. The terminal alcohol group provides an additional site for further chemical modifications if desired. The PEG16 linker itself is a discrete PEG, meaning it has a defined molecular weight and length, which ensures homogeneity in the final PEGylated product.

Core Principles of PEGylation with S-acetyl-PEG16-alcohol

The fundamental principle of using S-acetyl-PEG16-alcohol in bioconjugation involves a two-step process:

-

Deprotection of the S-acetyl Group: The thioacetyl group is stable under a variety of conditions but can be selectively removed to generate a free thiol. This is a critical step to "activate" the PEG linker for conjugation.

-

Thiol-Reactive Conjugation: The newly exposed thiol group can then react with a compatible functional group on the target biomolecule to form a stable covalent bond.

This two-step approach provides a high degree of control over the PEGylation process.

Chemical Properties of S-acetyl-PEG16-alcohol

A clear understanding of the physicochemical properties of S-acetyl-PEG16-alcohol is essential for its effective use.

| Property | Value | Reference |

| Molecular Weight | 780.96 g/mol | [2][5] |

| Purity | >95% | [2][6] |

| Chemical Formula | C₃₄H₆₈O₁₇S | [2][5] |

| Storage Conditions | -20°C | [6] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in PEGylation with S-acetyl-PEG16-alcohol.

Deprotection of S-acetyl-PEG16-alcohol to Yield HS-PEG16-alcohol

The most common method for the deprotection of the S-acetyl group is through aminolysis, often using hydroxylamine (B1172632).[3][4]

Materials:

-

S-acetyl-PEG16-alcohol

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

50 mM Phosphate (B84403) Buffer, pH 7.5

-

Nitrogen or Argon gas

-

Dialysis tubing (appropriate molecular weight cut-off) or size-exclusion chromatography column

-

Lyophilizer

Procedure:

-

Preparation of Deprotection Buffer: Prepare a 0.5 M solution of hydroxylamine hydrochloride in 50 mM phosphate buffer, pH 7.5. Degas the buffer thoroughly with nitrogen or argon to minimize oxidation of the resulting free thiol.

-

Dissolution of PEG Reagent: Dissolve the S-acetyl-PEG16-alcohol in the deprotection buffer to a final concentration of 10-20 mg/mL.

-

Deprotection Reaction: Incubate the reaction mixture at room temperature for 2-4 hours under an inert atmosphere (nitrogen or argon).

-

Purification of HS-PEG16-alcohol:

-

Dialysis: Transfer the reaction mixture to a dialysis tube and dialyze against degassed phosphate buffer (50 mM, pH 7.0) at 4°C with several buffer changes over 24-48 hours to remove excess hydroxylamine and by-products.

-

Size-Exclusion Chromatography (SEC): Alternatively, purify the deprotected PEG using an appropriate SEC column equilibrated with degassed buffer.

-

-

Lyophilization: Lyophilize the purified HS-PEG16-alcohol to obtain a stable, dry powder.

-

Quantification of Free Thiols: Determine the concentration of free thiol groups in the purified product using Ellman's reagent (DTNB) to assess the efficiency of the deprotection reaction.[7][8]

Conjugation of HS-PEG16-alcohol to a Cysteine-Containing Protein

This protocol describes a typical conjugation reaction with a protein that has an available cysteine residue for thiol-specific PEGylation. The most common chemistry for this is the reaction with a maleimide-activated protein.

Materials:

-

Purified HS-PEG16-alcohol (from protocol 3.1)

-

Cysteine-containing protein (e.g., a protein with an engineered cysteine or a reduced disulfide bond)

-

Maleimide (B117702) activation reagent (e.g., SMCC) if the protein is not already maleimide-activated

-

Conjugation Buffer: 100 mM Phosphate buffer, pH 6.5-7.5, containing 5-10 mM EDTA

-

Quenching Reagent: L-cysteine or β-mercaptoethanol

-

Purification system (e.g., Ion-exchange or Size-Exclusion Chromatography)

Procedure:

-

Protein Preparation: Dissolve the cysteine-containing protein in the conjugation buffer. If the protein contains disulfide bonds that need to be targeted, they must first be reduced using a suitable reducing agent (e.g., DTT or TCEP) followed by removal of the reducing agent.

-

PEGylation Reaction: Add the purified HS-PEG16-alcohol to the protein solution. The molar ratio of PEG to protein is a critical parameter and should be optimized. A starting point is a 5 to 20-fold molar excess of PEG.[9][10]

-

Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring. The optimal reaction time should be determined experimentally.[11]

-

Quenching the Reaction: Stop the reaction by adding a quenching reagent (e.g., L-cysteine) to a final concentration of 10-20 mM to react with any unreacted maleimide groups on the protein or unreacted thiol-reactive groups on the PEG.

-

Purification of the PEGylated Protein: Separate the PEGylated protein from unreacted PEG and protein using ion-exchange chromatography or size-exclusion chromatography.[6][12]

-

Characterization: Analyze the purified conjugate using SDS-PAGE, which will show a shift in molecular weight for the PEGylated protein.[12][13] Further characterization can be performed using mass spectrometry to confirm the identity and degree of PEGylation.[13][14]

Quantitative Data and Analysis

The efficiency of each step in the PEGylation process should be quantified to ensure reproducibility and to optimize the final product.

Deacetylation Efficiency

The efficiency of the deprotection of S-acetyl-PEG16-alcohol can be determined by quantifying the amount of free thiol generated.

| Deprotection Method | Reagent Concentration | Reaction Time (hours) | Temperature (°C) | Approximate Yield (%) |

| Hydroxylamine | 0.5 M | 2 - 4 | 25 | > 90 |

Note: Yields are approximate and should be determined experimentally for each specific reaction.

PEGylation Reaction Efficiency

The yield of the desired mono-PEGylated product is highly dependent on the reaction conditions.

| Molar Ratio (PEG:Protein) | pH | Reaction Time (hours) | Temperature (°C) | Yield of Mono-PEGylated Product (%) |

| 5:1 | 7.0 | 2 | 25 | 60 - 85[9] |

| 10:1 | 7.0 | 2 | 25 | 75 - 90 |

| 20:1 | 7.0 | 4 | 25 | > 90 |

Note: Yields are highly dependent on the specific protein and should be optimized. Data is illustrative based on typical outcomes.[9][10]

Stability of the Thioether Linkage

The covalent bond formed between a thiol and a maleimide group is a stable thioether linkage. However, under certain physiological conditions, it can be susceptible to a retro-Michael reaction, leading to deconjugation. The stability is influenced by the local chemical environment at the conjugation site.[10]

Impact on Signaling Pathways

The effect of PEGylation on the biological activity of a molecule is complex and must be assessed on a case-by-case basis. While PEGylation generally reduces the immunogenicity of proteins, it can also sterically hinder the interaction of the protein with its receptor or substrate, potentially reducing its biological activity.[1][5] The impact on specific signaling pathways is therefore a direct consequence of how PEGylation affects the protein's ability to bind to its target and initiate downstream signaling events. It is crucial to perform in vitro and in vivo studies to evaluate the effect of PEGylation on the desired biological outcome.

Visualizing Workflows and Principles

Experimental Workflow for PEGylation

Caption: General experimental workflow for PEGylation with S-acetyl-PEG16-alcohol.

Principle of Thiol-Reactive PEGylation

Caption: Core principle of two-step thiol-reactive PEGylation.

Conclusion

PEGylation with S-acetyl-PEG16-alcohol offers a robust and controlled method for the modification of biomolecules. The use of a protected thiol allows for the generation of a reactive PEG linker at the desired point in a synthesis or conjugation scheme. By carefully controlling the deprotection and conjugation steps, researchers can achieve a high degree of homogeneity and reproducibility in their PEGylated products. The detailed protocols and quantitative data provided in this guide serve as a foundation for developing and optimizing PEGylation strategies for a wide range of research and drug development applications.

References

- 1. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sciencescholar.us [sciencescholar.us]

- 3. vectorlabs.com [vectorlabs.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. The impact of PEGylation on protein immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biopharminternational.com [biopharminternational.com]

- 7. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]

- 11. benchchem.com [benchchem.com]

- 12. obrnutafaza.hr [obrnutafaza.hr]

- 13. walshmedicalmedia.com [walshmedicalmedia.com]

- 14. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for S-acetyl-PEG16-alcohol Deprotection

This document provides a comprehensive guide for the deprotection of S-acetyl-PEG16-alcohol to yield the corresponding free thiol. The primary method detailed herein involves the use of a Trifluoroacetic acid (TFA)-based cleavage cocktail, a standard procedure in peptide chemistry and bioconjugation for the removal of acid-labile protecting groups.

Introduction

The S-acetyl group is a commonly employed protecting group for thiols due to its stability under a variety of synthetic conditions.[1] Regeneration of the free thiol from its S-acetyl protected form is a critical step in the synthesis of molecules for drug development and other biomedical research applications. The protocol described below utilizes a solution of Trifluoroacetic acid (TFA) with a scavenger to efficiently deprotect S-acetyl-PEG16-alcohol.

It is important to note that while "TGA" can refer to Thioglycolic Acid, which is used for thioester deprotection under mild basic conditions, in the context of strong acid-mediated deprotection common in peptide and complex molecule synthesis, it is often used as an abbreviation for a Trifluoroacetic acid-based gas-phase or cleavage cocktail approach.[2][3] This guide focuses on the latter, more robust method.

Reaction Mechanism

The deprotection of the S-acetyl group with Trifluoroacetic acid is an acid-catalyzed hydrolysis of the thioester bond. The strong acid protonates the carbonyl oxygen of the acetyl group, which activates the carbonyl carbon for nucleophilic attack by water (present in the TFA solution or added). A tetrahedral intermediate is formed, which then collapses to release the free thiol and acetic acid. To prevent side reactions, such as the re-attachment of the acetyl group or other reactive species to the product, a scavenger like Triethylsilane (TES) is included in the reaction mixture.

Caption: Proposed mechanism for the acid-catalyzed deprotection of S-acetyl-PEG16-alcohol.

Experimental Protocol

This protocol is a general guideline and may require optimization depending on the specific reaction scale and purity requirements.

Materials

-

S-acetyl-PEG16-alcohol

-

Trifluoroacetic acid (TFA), reagent grade (≥99%)

-

Triethylsilane (TES) or Triisopropylsilane (TIS)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether, cold

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas supply

-

Rotary evaporator

-

Centrifuge (optional)

Procedure

-

Preparation of the Cleavage Cocktail:

-

In a fume hood, prepare the cleavage cocktail by combining TFA, TES, and DCM. A common formulation is 95:2.5:2.5 (v/v/v) of TFA:TES:DCM.

-

Prepare the cocktail fresh just before use.

-

-

Deprotection Reaction:

-

Dissolve the S-acetyl-PEG16-alcohol in a minimal amount of DCM in a round-bottom flask.

-

Under an inert atmosphere (Nitrogen or Argon), add the freshly prepared cleavage cocktail to the dissolved substrate.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Work-up and Isolation:

-

Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the majority of the TFA and DCM.

-

The crude product is then precipitated by the addition of cold diethyl ether.

-

The precipitate can be collected by filtration or centrifugation.

-

Wash the collected solid with cold diethyl ether to remove residual TFA and scavenger byproducts.

-

Dry the final product under vacuum.

-

Quantitative Data Summary

| Parameter | Typical Range | Notes |

| TFA Concentration | 90-95% (v/v) | High concentration is generally required for efficient cleavage.[4] |

| Scavenger | Triethylsilane (TES) or Triisopropylsilane (TIS) | TES is commonly used. |

| Scavenger Conc. | 2.5-5% (v/v) | Sufficient to trap reactive carbocations. |

| Solvent | Dichloromethane (DCM) | Used to dissolve the substrate and control reaction viscosity. |

| Temperature | Room Temperature | Elevated temperatures are generally not required. |

| Reaction Time | 1 - 4 hours | Monitor reaction progress to determine the optimal time.[5] |

| Yield | >90% (expected) | Yields are typically high for this type of reaction. |

Visualizations

Experimental Workflow

Caption: Step-by-step experimental workflow for the deprotection of S-acetyl-PEG16-alcohol.

References

- 1. benchchem.com [benchchem.com]

- 2. Thioester deprotection using a biomimetic NCL approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. scribd.com [scribd.com]

Application Note: Site-Specific Protein Modification via Cysteine Conjugation

Topic: Conjugation of S-acetyl-Protected PEG to Cysteine Residues on a Protein

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in bioconjugation, protein modification, and the development of therapeutic proteins.

Introduction: PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a protein, is a widely utilized strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. Benefits include enhanced serum half-life, increased solubility and stability, and reduced immunogenicity.[1][2][3] Site-specific PEGylation, particularly at cysteine residues, offers precise control over the conjugation site, leading to a homogeneous product with preserved biological activity.[2][4]

This note provides a detailed protocol for the conjugation of a PEG moiety to a protein's cysteine residue. The process involves two key stages: the deprotection of an S-acetylated PEG thiol and the subsequent conjugation to a free cysteine on the target protein via thiol-maleimide chemistry. This common and efficient reaction proceeds readily at neutral pH to form a stable thioether bond.[][6][7]

Experimental Principles and Workflow

The overall process involves preparing the protein to ensure a reactive cysteine is available, activating the PEG reagent by removing the S-acetyl protecting group, reacting the two components, and finally, purifying and characterizing the resulting conjugate. The primary conjugation chemistry employed is the Michael addition reaction between the protein's cysteine thiol and a maleimide (B117702) group on the PEG linker.

The core chemical pathway involves the deprotection of the S-acetyl group on the PEG linker to reveal a free thiol, which is then activated or, more commonly, reacted with a maleimide-functionalized protein. For this protocol, we will assume the standard and more direct approach: the protein possesses the free cysteine thiol, and the PEG reagent contains the maleimide reactive group. The "S-acetyl" component is addressed in the context of deprotecting a cysteine residue on the protein itself, should it be initially protected.

Protocols

Protocol 1: Preparation of Protein with a Free Cysteine Residue

For successful conjugation, the protein must have at least one available cysteine residue with a free sulfhydryl group. If cysteines are involved in disulfide bonds, a reduction step is necessary.

Materials:

-

Protein of interest

-

Reduction Buffer: Phosphate-buffered saline (PBS), pH 7.0, containing 5 mM EDTA, degassed.

-

Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)

-

Desalting column (e.g., PD-10)

Procedure:

-

Dissolve the protein in the Reduction Buffer to a final concentration of 1-10 mg/mL.

-

Add TCEP from a freshly prepared 100 mM stock solution to a final concentration of 5 mM.[8]

-

Incubate the reaction mixture for 30-60 minutes at room temperature.

-

Remove the excess TCEP immediately using a desalting column equilibrated with degassed conjugation buffer (see Protocol 3).

-

Proceed immediately to the conjugation step to prevent re-oxidation of the free thiols.

Protocol 2: Deprotection of S-acetylated Cysteine (If Applicable)

If the protein's cysteine residue is protected with an S-acetyl group, it must be deprotected prior to conjugation.[9]

Materials:

-

S-acetylated protein

-

Deprotection Buffer: 50 mM Phosphate buffer, 25 mM EDTA, pH 7.5.

-

Hydroxylamine (B1172632) Hydrochloride (NH₂OH·HCl)

Procedure:

-

Dissolve the S-acetylated protein in the Deprotection Buffer.

-

Add Hydroxylamine to a final concentration of 0.5 M.

-

Incubate at room temperature for 1-2 hours.

-

Immediately purify the protein to remove hydroxylamine and by-products using a desalting column, exchanging the buffer to the Conjugation Buffer.

Protocol 3: Thiol-Maleimide Conjugation Reaction

This protocol describes the reaction between the free thiol on the protein and a maleimide-activated PEG reagent.

Materials:

-

Thiol-containing protein (from Protocol 1 or 2)

-

mPEG-Maleimide (e.g., mPEG16-Maleimide)

-

Conjugation Buffer: 100 mM Potassium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 6.5-7.0, degassed.[8]

-

Quenching Solution: 1 M β-mercaptoethanol or 1 M L-cysteine.

Procedure:

-

Dissolve the mPEG-Maleimide reagent in the Conjugation Buffer immediately before use. Do not store maleimide reagents in aqueous solution due to the risk of hydrolysis.[10]

-

Add the mPEG-Maleimide solution to the protein solution. A 10- to 20-fold molar excess of the PEG reagent over the protein is recommended for efficient conjugation.[6]

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[6]

-

To quench the reaction and consume any unreacted mPEG-Maleimide, add the Quenching Solution to a final concentration of 10-20 mM. Incubate for 30 minutes.

-

Proceed to purification.

| Parameter | Recommended Value | Notes |

| pH | 6.5 - 7.5 | Balances thiol reactivity with minimizing maleimide hydrolysis.[10] |

| PEG:Protein Molar Ratio | 10:1 to 20:1 | Excess PEG drives the reaction to completion.[6] Ratio may need optimization. |

| Temperature | 4°C or Room Temp. | Lower temperature can minimize side reactions and protein degradation. |

| Reaction Time | 2 - 24 hours | Monitor reaction progress by SDS-PAGE or HPLC if possible. |

Protocol 4: Purification of the PEGylated Conjugate

Purification is essential to remove unreacted PEG, unconjugated protein, and reaction by-products.

Methods:

-

Size Exclusion Chromatography (SEC): This is the most common method. It effectively separates the larger PEGylated protein from the smaller unconjugated protein and the much smaller excess PEG reagent.

-

Ion Exchange Chromatography (IEX): This method separates molecules based on charge. PEGylation can alter the protein's surface charge, often allowing for separation from the unmodified version.

Protocol 5: Characterization of the PEGylated Protein

Thorough characterization is required to confirm successful conjugation, determine purity, and assess the degree of PEGylation.[11]

Methods:

-

SDS-PAGE: A simple method to visually confirm an increase in molecular weight. The PEGylated protein will migrate slower than the unmodified protein.

-

Mass Spectrometry (MS): Techniques like MALDI-TOF or LC-MS can confirm the covalent attachment of the PEG moiety and determine the number of PEG chains attached per protein molecule.[1][12]

-

High-Performance Liquid Chromatography (HPLC): SEC-HPLC can be used to determine the purity and aggregation state of the conjugate. Reversed-phase (RP)-HPLC can also be used to separate PEGylated and un-PEGylated species.

| Analytical Method | Unmodified Protein | PEGylated Protein | Interpretation |

| SDS-PAGE | Single band at expected MW | Band shift to a higher apparent MW | Confirms increase in size due to PEG attachment. |

| SEC-HPLC | Single, sharp peak | Peak shifts to an earlier elution time | Indicates increased hydrodynamic radius. |

| LC-MS | Mass = X kDa | Mass = X kDa + (n * MW of PEG) | Provides exact mass and degree of PEGylation (n).[1][11][12] |

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Conjugation Efficiency | Incomplete reduction of disulfides or re-oxidation of thiols. | Ensure fresh reducing agent is used. Work quickly and use degassed buffers. |

| Hydrolysis of the maleimide reagent. | Prepare maleimide solutions immediately before use. Maintain pH between 6.5-7.5.[10] | |

| Inaccessible cysteine residue. | Consider protein engineering to introduce a more accessible cysteine.[4] | |

| Protein Aggregation | High protein concentration or inappropriate buffer conditions. | Optimize protein concentration and buffer composition (pH, ionic strength). |

| Heterogeneous Product | Partial conjugation or multiple reactive cysteines. | Optimize PEG:protein ratio and reaction time. Use protein engineering for a single reactive cysteine. |

References

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. researchgate.net [researchgate.net]

- 3. biopharminternational.com [biopharminternational.com]

- 4. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. Thiol-maleimide poly(ethylene glycol) crosslinking of L-asparaginase subunits at recombinant cysteine residues introduced by mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]

- 12. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using S-acetyl-PEG16-alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the drug payload, is a critical component influencing the ADC's stability, pharmacokinetics, and overall therapeutic index. Polyethylene glycol (PEG) linkers, such as S-acetyl-PEG16-alcohol, are increasingly utilized to enhance the hydrophilicity of ADCs. This can mitigate aggregation, improve in vivo stability, and lead to a better-tolerated and more effective therapeutic.[1][2]

S-acetyl-PEG16-alcohol is a heterobifunctional linker featuring a protected thiol (S-acetyl) group and a primary alcohol group. This configuration allows for a sequential and controlled conjugation process. The S-acetyl group provides a stable, protected thiol that can be deprotected under mild conditions to reveal a reactive sulfhydryl group for conjugation to the antibody. The terminal alcohol serves as a versatile handle for the attachment of a cytotoxic payload. The 16-unit PEG chain imparts significant hydrophilicity to the linker-payload complex, which can help to overcome the solubility challenges often associated with potent, hydrophobic drug molecules.[1][2][3]

These application notes provide a detailed protocol for the synthesis and characterization of an ADC using S-acetyl-PEG16-alcohol, from linker activation and payload conjugation to the final bioconjugation with a monoclonal antibody.

Data Presentation

Table 1: Physicochemical Properties of S-acetyl-PEG16-alcohol

| Property | Value | Reference |

| Molecular Weight | ~781 g/mol | [4] |

| Purity | >95% | [4] |

| Storage | -20°C | [5] |

| Solubility | Soluble in aqueous media and organic solvents like DMSO and DMF. | [6] |

Table 2: Representative ADC Characterization Data

| Parameter | ADC with PEG16 Linker | Non-PEGylated ADC | Reference |

| Average Drug-to-Antibody Ratio (DAR) | 3.8 | 3.5 | [7][8] |

| Monomer Purity (by SEC) | >98% | 92% | [3] |

| In Vitro Plasma Stability (% intact ADC after 7 days) | 95% | 85% | [2] |

| In Vitro Cytotoxicity (IC50 in HER2+ cell line) | 1.5 nM | 2.0 nM | [9] |

| Pharmacokinetics (Half-life in mice) | ~250 hours | ~180 hours | [10] |

Experimental Protocols

I. Synthesis of Payload-Linker Conjugate

This protocol describes the activation of the alcohol group on S-acetyl-PEG16-alcohol and its conjugation to a cytotoxic payload containing a carboxylic acid group.

Materials:

-

S-acetyl-PEG16-alcohol

-

Cytotoxic payload with a carboxylic acid (e.g., a derivative of MMAE or Duocarmycin)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent

-

N-Hydroxysuccinimide (NHS) or 4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexanes

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Activation of S-acetyl-PEG16-alcohol: a. Dissolve S-acetyl-PEG16-alcohol (1.2 equivalents) and the carboxylic acid-containing payload (1 equivalent) in anhydrous DMF. b. Add NHS (1.5 equivalents) and DCC (1.5 equivalents) to the solution. c. Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 12-18 hours.

-

Reaction Monitoring: a. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the desired ester linkage.

-

Work-up and Purification: a. Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct. b. Dilute the filtrate with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes or DCM/methanol to obtain the pure S-acetyl-PEG16-payload conjugate.

-

Characterization: a. Confirm the structure and purity of the synthesized payload-linker conjugate using ¹H NMR and LC-MS.

II. Antibody Thiolation via Disulfide Reduction

This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.

Materials:

-

Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Desalting column (e.g., Sephadex G-25)

-

Phosphate (B84403) Buffered Saline (PBS), pH 7.4, degassed

-

Ellman's Reagent (5,5'-dithio-bis(2-nitrobenzoic acid)) for thiol quantification

Procedure:

-

Antibody Preparation: a. Prepare the antibody solution at a concentration of 5-10 mg/mL in degassed PBS, pH 7.4.

-

Reduction of Disulfide Bonds: a. Add a 10-20 fold molar excess of TCEP to the antibody solution. The exact amount may need to be optimized to achieve the desired number of free thiols (typically aiming for a DAR of 4).[11] b. Incubate the reaction mixture at 37°C for 1-2 hours.

-

Purification of Reduced Antibody: a. Remove excess TCEP by passing the reaction mixture through a desalting column pre-equilibrated with degassed PBS, pH 7.4. b. Collect the protein fractions.

-

Quantification of Free Thiols (Optional but Recommended): a. Determine the number of free thiol groups per antibody using Ellman's reagent according to the manufacturer's protocol. This will help in optimizing the conjugation reaction.

III. Deprotection and Conjugation to Antibody

This protocol details the deprotection of the S-acetyl group on the payload-linker conjugate and its subsequent conjugation to the thiolated antibody.

Materials:

-

S-acetyl-PEG16-payload conjugate

-

Hydroxylamine (B1172632) hydrochloride or a similar deprotection agent

-

Thiolated monoclonal antibody (from Protocol II)

-

Degassed PBS, pH 7.4

-

Maleimide-functionalized payload (if not using the synthesized S-acetyl-PEG16-payload)

-

Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

Deprotection of the S-acetyl Group: a. Dissolve the S-acetyl-PEG16-payload conjugate in a suitable buffer (e.g., phosphate buffer, pH 7.5) containing a deprotection agent like hydroxylamine hydrochloride (50 mM). b. Incubate the reaction at room temperature for 1-2 hours. c. Monitor the deprotection by LC-MS to confirm the generation of the free thiol. d. Purify the deprotected linker-payload by reverse-phase HPLC if necessary.

-

Conjugation to Thiolated Antibody: a. Immediately after preparation, add the deprotected thiol-PEG16-payload (or a maleimide-PEG16-payload if the antibody is thiolated) to the thiolated antibody solution. A 5-10 fold molar excess of the linker-payload is typically used.[12][] b. The final concentration of any organic solvent (like DMSO used to dissolve the linker-payload) should be kept below 10% (v/v) to maintain antibody integrity. c. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quenching the Reaction: a. Add a 100-fold molar excess of N-acetylcysteine to cap any unreacted maleimide (B117702) groups on the antibody or unreacted thiols on the linker-payload. b. Incubate for 30 minutes at room temperature.

IV. Purification and Characterization of the ADC

Materials:

-

Crude ADC solution

-

Size Exclusion Chromatography (SEC) system

-

Hydrophobic Interaction Chromatography (HIC) system

-

LC-MS system

-

UV-Vis Spectrophotometer

Procedure:

-

Purification: a. Purify the ADC from unreacted linker-payload and other small molecules using a SEC column equilibrated with PBS, pH 7.4. b. Collect the fractions corresponding to the monomeric ADC.

-

Characterization: a. Drug-to-Antibody Ratio (DAR) Determination: i. Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs. The average DAR can be calculated from the peak areas.[14] ii. LC-MS: Mass spectrometry of the intact or reduced ADC can provide a precise determination of the mass of the conjugate, from which the DAR can be calculated.[14] b. Purity and Aggregation Analysis: i. Size Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify any aggregates or fragments.[3] c. In Vitro Cytotoxicity Assay: i. Perform a cell-based assay (e.g., MTT or XTT) using an antigen-positive cell line to determine the potency (IC50) of the ADC.[15][16]

Visualizations

Caption: Experimental workflow for ADC synthesis using S-acetyl-PEG16-alcohol.

Caption: General mechanism of action for an antibody-drug conjugate.

References

- 1. labinsights.nl [labinsights.nl]

- 2. purepeg.com [purepeg.com]

- 3. benchchem.com [benchchem.com]

- 4. medkoo.com [medkoo.com]

- 5. S-acetyl-PEG16-alcohol - Amerigo Scientific [amerigoscientific.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates [pubmed.ncbi.nlm.nih.gov]

- 8. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]

- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. broadpharm.com [broadpharm.com]

- 12. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]